DL-Asparagine
Overview
Description
DL-Asparagine is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a racemic mixture of D-Asparagine and L-Asparagine, which means it contains equal amounts of both enantiomers.
Mechanism of Action
Target of Action
DL-Asparagine, a non-essential amino acid, primarily targets several enzymes and transporters in the body. These include Sodium-coupled neutral amino acid transporters, Neutral amino acid transporter B(0), Asparagine synthetase [glutamine-hydrolyzing], Asparagine–tRNA ligase, Isoaspartyl peptidase/L-asparaginase, and Probable asparagine–tRNA ligase . These targets play crucial roles in various biochemical processes, including protein synthesis, nerve function, and ammonia metabolism .
Mode of Action
This compound plays a significant role in the metabolism of toxic ammonia in the body. It does so through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins . It is involved in the metabolic control of cell functions in nerve and brain tissue .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is produced by de novo synthesis in addition to being obtained from food. Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate . Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .
Pharmacokinetics
It is known that the asparaginases of bacterial origin induce anti-asparaginase neutralising antibodies in a large proportion of patients (44–60%), thus negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .
Result of Action
This compound is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function . It is also important in the metabolism of toxic ammonia in the body . Asparagine has been reported to play a vital role in the development of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the maximum enzyme activity (150 U mL – 1) and specific activity (2.7 U mg – 1) occur at 37°C
Biochemical Analysis
Biochemical Properties
DL-Asparagine participates in numerous biochemical reactions. It interacts with enzymes such as asparagine synthetase, which catalyzes the ATP-dependent transfer of the amino group of glutamine to a molecule of aspartate to generate glutamate and asparagine . This interaction is crucial for the synthesis of asparagine and the regulation of nitrogen storage and transport in many plant species .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the apoptosis of cancerous cells, which lack L-asparagine synthetase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to asparagine synthetase, leading to the synthesis of asparagine and glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits stability and degradation over time, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels. For example, it is a substrate for asparagine synthetase in the asparagine biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Asparagine can be synthesized through various methods, including chemical synthesis, extraction from plants, and biosynthesis. Chemical synthesis involves the amidation of aspartic acid with ammonia or an amide donor under specific reaction conditions . Biosynthesis, on the other hand, utilizes asparagine synthetase to catalyze the conversion of aspartic acid to asparagine in the presence of ammonia or glutamine .
Industrial Production Methods
Industrial production of this compound often relies on biocatalysis due to its advantages over chemical synthesis, such as higher efficiency, lower energy consumption, and reduced environmental impact . The biocatalytic process involves the use of genetically engineered microorganisms, such as Escherichia coli or Bacillus subtilis, to express high-activity asparagine synthetase enzymes .
Chemical Reactions Analysis
Types of Reactions
DL-Asparagine undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to aspartic acid and ammonia by the enzyme asparaginase.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis and amidation.
Common Reagents and Conditions
Hydrolysis: Enzyme asparaginase, aqueous medium, physiological pH.
Amidation: Asparagine synthetase, ammonia or glutamine, ATP, physiological pH.
Major Products Formed
Hydrolysis: Aspartic acid and ammonia.
Amidation: Asparagine.
Scientific Research Applications
DL-Asparagine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
DL-Asparagine can be compared with other amino acids such as:
L-Serine: Similar to this compound, L-Serine is involved in protein synthesis and metabolic pathways.
L-Threonine: Another amino acid involved in protein synthesis and metabolic pathways.
This compound is unique due to its role in the metabolism of ammonia and its use in the treatment of acute lymphoblastic leukemia through the enzyme asparaginase .
Properties
IUPAC Name |
2,4-diamino-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYFEDJOCDNAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859927 | |
Record name | DL-Asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30859927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Monohydrate: White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Asparagine | |
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Record name | DL-Asparagine | |
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CAS No. |
3130-87-8, 70-47-3 | |
Record name | Asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | DL-Asparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130878 | |
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Record name | DL-Asparagine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206243 | |
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Record name | asparagine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DL-Asparagine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Asparagine | |
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Record name | DL-Asparagine | |
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Record name | D,L-asparagine monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.565 | |
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Retrosynthesis Analysis
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